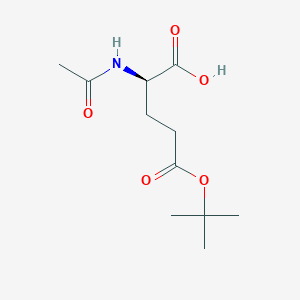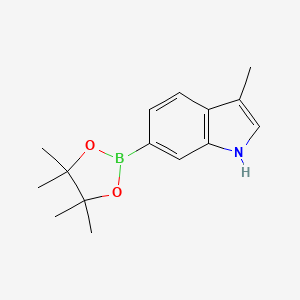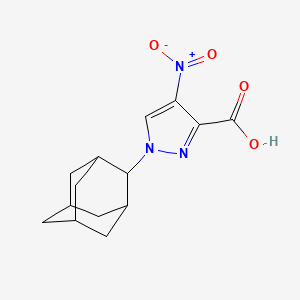
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a tetrahydrofuran-2-ylmethyl group and a carboxamide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 147.66°C and a predicted boiling point of approximately 419.7°C at 760 mmHg. The predicted density is approximately 1.1 g/cm3, and the predicted refractive index is n20D 1.49 .Aplicaciones Científicas De Investigación
Synthetic Processes and Optimization
- A study by Wei et al. (2016) describes a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, emphasizing the importance of reaction conditions optimization for compounds with similar structures (Wei et al., 2016).
Potential Therapeutic Applications
- Cann et al. (2012) discuss the synthesis of (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent CGRP receptor antagonist, highlighting the relevance of such compounds in therapeutic contexts (Cann et al., 2012).
Application in Bioorganic Chemistry
- Oka et al. (2018) explored the design and synthesis of transient receptor potential vanilloid type 1 (TRPV1) antagonists, including compounds with a structure similar to N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride, demonstrating their potential in addressing neuropathic pain (Oka et al., 2018).
Neuroimaging and Diagnostic Applications
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which included a compound structurally related to this compound. This highlights the utility of such compounds in neuroimaging and studying neuroinflammation (Horti et al., 2019).
Enantioselective Catalysis
- Wang et al. (2006) reported on the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. This study indicates the relevance of similar structures in catalytic applications (Wang et al., 2006).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSUVTGPRKOPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)


![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

